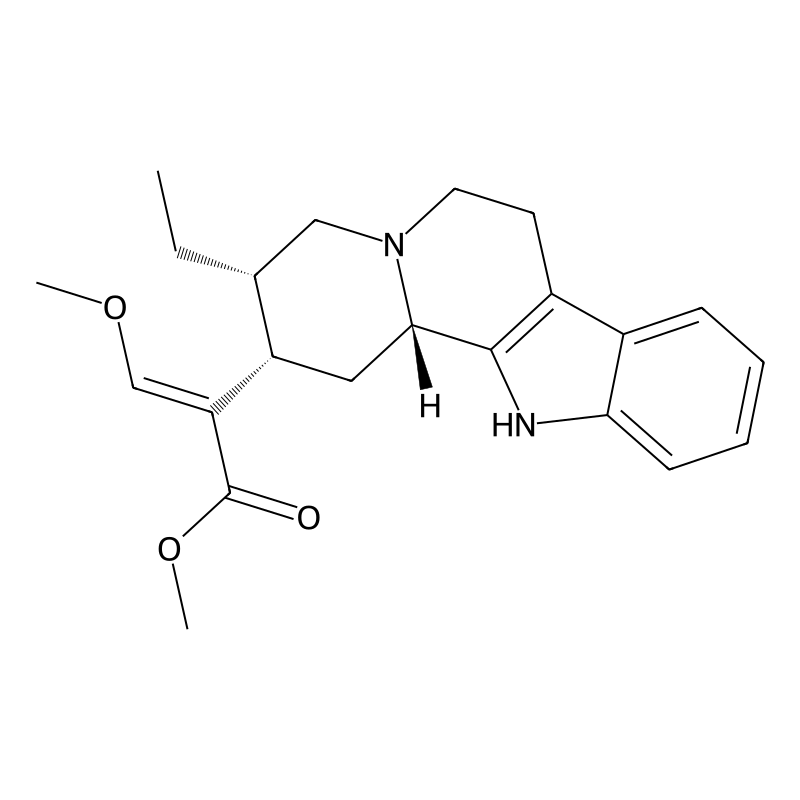

Corynantheidine

Content Navigation

Researchers requiring a C9-unsubstituted indole alkaloid for opioid receptor antagonist profiling and α-1D adrenergic binding studies often face assay invalidation when substituting with mitragynine. Corynantheidine (9-demethoxymitragynine) addresses this gap as a selective MOR antagonist and high-affinity α-1D ligand. • Maps steric constraints in α-1D and KOR binding pockets (KOR affinity

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Corynantheidine is a natural product found in Uncaria macrophylla, Mitragyna speciosa, and Corynanthe pachyceras with data available.

Purity

Package Size

Corynantheidine (9-demethoxymitragynine) is a minor indole alkaloid derived from Mitragyna speciosa that serves as a critical pharmacological probe and synthetic precursor in opioid and adrenergic receptor research . Unlike the major kratom alkaloid mitragynine, corynantheidine lacks a methoxy group at the C9 position of the indole ring, which fundamentally shifts its pharmacological profile from a mu-opioid receptor (MOR) partial agonist toward functional MOR antagonism and high-affinity α-adrenergic binding [1]. Supplied as a crystalline solid with established solubility in DMSO (2 mg/mL) and DMF (1 mg/mL), it is procured primarily for structure-activity relationship (SAR) studies, the synthesis of spiro-pseudoindoxyl analgesics, and as an analytical reference standard for alkaloid profiling in botanical matrices.

Research Fit

- › G-protein-biased MOR probe: Reported partial agonism without β-arrestin-2 recruitment.

- › Adrenergic-preferring binding: High α1D/α2A affinity (inverted selectivity vs mitragynine).

- › Multireceptor tool compound: Binds MOR, α1D, α2A; supports polypharmacology studies.

Substituting corynantheidine with the more abundant mitragynine or the structurally related yohimbine compromises assay validity and synthetic outcomes. Mitragynine possesses a C9-methoxy group that creates steric clashes in the α-1D adrenergic receptor binding pocket, resulting in poor adrenergic affinity while maintaining kappa-opioid receptor (KOR) binding [1]. Conversely, corynantheidine’s unsubstituted C9 position allows it to adopt a 3D conformation that tightly binds α-1D receptors while nearly abolishing KOR affinity [1]. Furthermore, in synthetic workflows targeting next-generation analgesics, substituting corynantheidine with mitragynine limits the ability to explore C9-position structure-activity relationships, making corynantheidine an indispensable scaffold for developing spiro-pseudoindoxyls that isolate specific MOR/DOR signaling pathways without recruiting β-arrestin-2 [2].

Substitution Risk

-

Opioid vs adrenergic selectivityMitragynine is opioid-preferring; corynantheidine is adrenergic-preferring — binding profile may not transfer.

-

MOR efficacy classCorynoxine is a full agonist; corynantheidine is a partial agonist — signaling bias may differ.

-

Sustained systemic exposurePaynantheine and corynoxine B lack sustained exposure; corynantheidine shows reported sustained exposure — PK context may not reproduce.

References

- [1] Obeng, S., et al. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS Chemical Neuroscience, 2020.

- [2] Váradi, A., et al. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2. Journal of Medicinal Chemistry, 2016.

α-1D Adrenergic Receptor Affinity

Corynantheidine demonstrates a highly selective binding profile for the α-1D adrenergic receptor compared to mitragynine. The absence of the C9-methoxy group eliminates steric clashes within the receptor's binding pocket, allowing corynantheidine to achieve a Ki of 41 nM [1]. In direct head-to-head assays, this represents a 131-fold higher affinity than mitragynine, making it a superior ligand for isolating adrenergic pathways[1].

| Evidence Dimension | α-1D Adrenergic Receptor Binding Affinity (Ki) |

| Target Compound Data | Ki = 41 nM (Corynantheidine) |

| Comparator Or Baseline | Ki > 5300 nM (Mitragynine) |

| Quantified Difference | 131-fold higher affinity for Corynantheidine |

| Conditions | In vitro radioligand binding assay at human α-1D receptors |

Crucial for researchers requiring a kratom-derived alkaloid that isolates adrenergic pathways from the dominant opioid pathways seen in mitragynine.

Kappa-Opioid Receptor Selectivity

While mitragynine binds to both mu (MOR) and kappa (KOR) opioid receptors, corynantheidine exhibits a highly divergent profile characterized by extremely weak KOR interaction. Radioligand displacement assays show that corynantheidine has a KOR Ki of 1910 nM, compared to mitragynine's Ki of 198 nM [1]. This near-total loss of KOR affinity ensures that corynantheidine's downstream effects are not confounded by KOR-mediated dysphoric or hallucinogenic pathways [1].

| Evidence Dimension | Kappa-Opioid Receptor (KOR) Binding Affinity (Ki) |

| Target Compound Data | Ki = 1910 nM (Corynantheidine) |

| Comparator Or Baseline | Ki = 198 nM (Mitragynine) |

| Quantified Difference | ~9.6-fold reduction in KOR binding affinity |

| Conditions | In vitro radioligand displacement assay at human KOR (hKOR) |

Enables the procurement of a selective pharmacological probe that avoids KOR-mediated off-target effects during neuropharmacological screening.

Mu-Opioid Receptor Functional Antagonism

In ex vivo guinea pig ileum models, corynantheidine functions as a selective MOR antagonist, sharply contrasting with the potent full agonist 7-hydroxymitragynine. While 7-hydroxymitragynine potently inhibits electrically-induced twitch contraction, corynantheidine lacks opioid agonistic activity in this model and instead actively reverses morphine-inhibited twitch contractions[1].

| Evidence Dimension | Functional Opioid Activity (Twitch Contraction) |

| Target Compound Data | Reverses morphine-inhibited contraction (Functional Antagonist) |

| Comparator Or Baseline | Potent inhibition of contraction (7-Hydroxymitragynine, Full Agonist) |

| Quantified Difference | Complete reversal of functional activity (Antagonist vs. Agonist) |

| Conditions | Ex vivo electrically-induced twitch contraction in guinea pig ileum |

Provides a reliable functional antagonist baseline for standardizing opioid receptor assays and evaluating kratom extract adulteration.

Scaffold for β-Arrestin-2 Sparing Analgesics

Corynantheidine serves as a critical synthetic precursor for generating corynantheidine pseudoindoxyls via oxidative rearrangement. These C9-unsubstituted spiro-pseudoindoxyl derivatives exhibit exceptional mu-opioid receptor (MOR-1) affinity while completely failing to recruit β-arrestin-2[1]. Utilizing corynantheidine rather than mitragynine as the starting material allows chemists to systematically evaluate the impact of C9-substitution on the separation of antinociceptive efficacy from respiratory depression[1].

| Evidence Dimension | Downstream Pseudoindoxyl MOR-1 Binding Affinity |

| Target Compound Data | Sub-nanomolar affinity (Ki < 1 nM) for derived pseudoindoxyls |

| Comparator Or Baseline | Ki = 118 nM (Unmodified Corynantheidine precursor) |

| Quantified Difference | >100-fold increase in MOR affinity post-oxidative rearrangement |

| Conditions | In vitro radioligand binding assay at murine MOR-1 |

Validates corynantheidine as a high-value synthetic building block for drug discovery programs targeting safer, non-addictive opioid alternatives.

Biased Opioid Receptor Ligand Synthesis

Utilizing corynantheidine as a starting scaffold for oxidative rearrangement into spiro-pseudoindoxyls, enabling the development of next-generation analgesics that activate G-protein pathways without recruiting β-arrestin-2, thereby minimizing respiratory depression [3].

SAR Profiling in Neuropharmacology

Employing corynantheidine as a C9-unsubstituted baseline comparator against mitragynine to map the steric constraints of the α-1D adrenergic and kappa-opioid receptor binding pockets during lead optimization [1].

Botanical Extract Standardization & QC

Procuring high-purity corynantheidine as an analytical reference standard for UPLC-MS/MS quantification to ensure the safety, consistency, and regulatory compliance of commercial Mitragyna speciosa products by profiling minor alkaloid ratios[2].

Application Fit Matrix

References

- [1] Obeng, S., et al. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS Chemical Neuroscience, 2020.

- [2] Kamble, S. H., et al. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers. Frontiers in Pharmacology, 2021.

- [3] Váradi, A., et al. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2. Journal of Medicinal Chemistry, 2016.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types